5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (BTHPP) is a heterocyclic aromatic compound with a unique structure composed of a bromo group and a five-membered pyrazole ring. BTHPP is a synthetic compound that has been studied for its potential applications in medicinal chemistry and materials science. Its unique structure and properties make it a valuable tool for researchers in various scientific fields.
Scientific Research Applications
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has been studied for its potential applications in medicinal chemistry and materials science. In medicinal chemistry, this compound has been investigated for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In materials science, this compound has been studied as a potential component of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is not yet fully understood. However, it is believed that its anti-inflammatory effects are due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2). In addition, its potential use as an OLED material may be related to its ability to absorb and emit light in the visible spectrum.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, preliminary research suggests that this compound has anti-inflammatory and antioxidant properties, as well as the potential to inhibit the activity of cyclooxygenase-2 (COX-2). In addition, this compound has been shown to absorb and emit light in the visible spectrum, which could be useful for OLED applications.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine in lab experiments is its unique structure, which makes it a valuable tool for researchers in various scientific fields. Its anti-inflammatory and antioxidant properties make it a potential therapeutic agent, while its ability to absorb and emit light in the visible spectrum make it a potential component of OLEDs. However, the mechanism of action of this compound is still not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Future Directions
The future directions for research on 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, researchers should explore its potential use as an OLED material and its ability to absorb and emit light in the visible spectrum. Finally, research should focus on the synthesis of this compound and the development of new methods for its synthesis.
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-5-8-6-14-15(11(8)13-7-9)10-3-1-2-4-16-10/h5-7,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQOXVPILZLCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC=C(C=C3C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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